molecular formula C7H18N2 B1438347 (2-Aminoethyl)(butan-2-yl)methylamine CAS No. 1095209-01-0

(2-Aminoethyl)(butan-2-yl)methylamine

Cat. No. B1438347
M. Wt: 130.23 g/mol
InChI Key: BKUIZZSXNHURBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Aminoethyl)(butan-2-yl)methylamine” is based on its molecular formula, C7H18N2 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.

Scientific Research Applications

Application Summary

This compound has been used in the study of lung cancer metastasis . The research focused on identifying potential molecular targets for metastasis suppression .

Methods of Application

The study involved proteomic and bioinformatic analyses. Proteins were analyzed by proteomic inhibition, and protein-protein interaction (PPI) networks were created using the Search Tool for the Retrieval of Interacting Genes .

Results

The study identified 1,980 different proteins that were affected by the compound. Fifteen proteins were associated with cell adhesion, and six proteins were associated with cell migration . One protein, Nectin 2 (NECTIN2), was identified as a potential target for metastasis inhibition .

Biocatalysis

Application Summary

Short-chain chiral amines, such as (2-Aminoethyl)(butan-2-yl)methylamine, are key compounds in the chemical industry and precursors of various pharmaceuticals . Their chemo-biocatalytic production on a commercial scale is already established, mainly through lipase-catalyzed resolutions .

Methods of Application

The biocatalytic synthesis of these amines involves the use of amine dehydrogenases (AmDHs). Without any protein engineering, some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .

Results

Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of certain amines .

Pharmaceuticals

Application Summary

Short-chain chiral amines, such as (2-Aminoethyl)(butan-2-yl)methylamine, are key compounds in the chemical industry and precursors of various pharmaceuticals . For example, the butan-2-amine substructure is present in the herbicide Bromacil and in the drug candidate XL888 .

Methods of Application

The production of these amines on a commercial scale is already established, mainly through lipase-catalyzed resolutions leading to ChiPros™ products . This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs) .

Results

Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of certain amines .

properties

IUPAC Name

N'-butan-2-yl-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUIZZSXNHURBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminoethyl)(butan-2-yl)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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